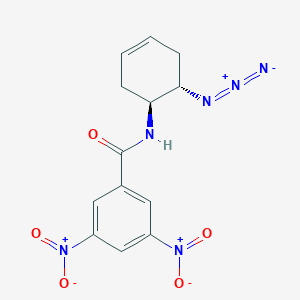![molecular formula C19H24OSi B11832539 [(1R)-2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl]methanol CAS No. 88035-73-8](/img/structure/B11832539.png)
[(1R)-2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl)methanol is a chiral cyclopropyl alcohol derivative. This compound is characterized by the presence of a cyclopropyl ring substituted with two phenyl groups and a trimethylsilyl group, making it a unique and interesting molecule in organic chemistry. Its chiral nature and structural complexity make it a valuable compound for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-(2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the trimethylsilyl group. One common method involves the reaction of a diphenylcyclopropylcarbinol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: ®-(2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: TBAF is commonly used to remove the trimethylsilyl group.
Major Products:
Oxidation: Formation of diphenylcyclopropyl ketone or aldehyde.
Reduction: Formation of diphenylcyclopropane.
Substitution: Formation of various substituted cyclopropyl derivatives.
科学研究应用
®-(2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-(2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The cyclopropyl ring provides rigidity to the molecule, affecting its binding affinity and specificity.
相似化合物的比较
(S)-(2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl)methanol: The enantiomer of the compound, differing in its chiral configuration.
2,2-Diphenylcyclopropanol: Lacks the trimethylsilyl group, affecting its chemical properties and reactivity.
2,2-Diphenylcyclopropylamine: Contains an amine group instead of a hydroxyl group, leading to different chemical behavior.
Uniqueness: ®-(2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl)methanol is unique due to its combination of a chiral center, cyclopropyl ring, and trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
88035-73-8 |
|---|---|
分子式 |
C19H24OSi |
分子量 |
296.5 g/mol |
IUPAC 名称 |
[(1R)-2,2-diphenyl-1-trimethylsilylcyclopropyl]methanol |
InChI |
InChI=1S/C19H24OSi/c1-21(2,3)18(15-20)14-19(18,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,20H,14-15H2,1-3H3/t18-/m0/s1 |
InChI 键 |
TZFOHAKPIDEVHI-SFHVURJKSA-N |
手性 SMILES |
C[Si](C)(C)[C@@]1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)CO |
规范 SMILES |
C[Si](C)(C)C1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B11832462.png)

![methyl N-{5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11832482.png)
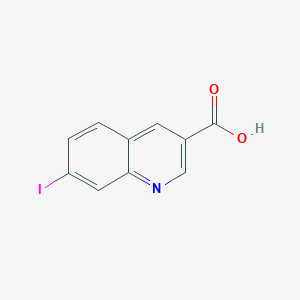
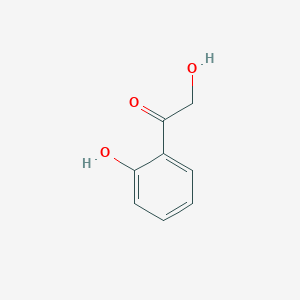
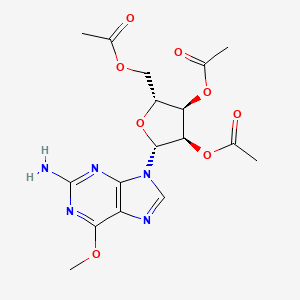
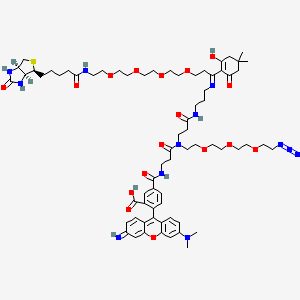
![1-({4-[Chloro(diphenyl)methyl]benzoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B11832519.png)

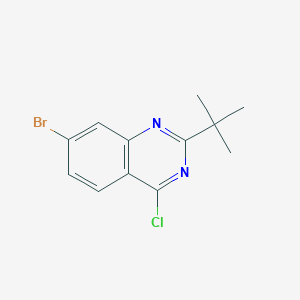
![tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B11832532.png)
![2-ethylbutyl (2S)-2-[[[(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-cyano-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11832534.png)

